Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol1. It is not intended for human or veterinary use and is primarily used for research1.
Synthesis Analysis
The synthesis of Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate is not explicitly mentioned in the search results. However, similar compounds are often synthesized using various organic chemistry reactions, including palladium-catalyzed Suzuki reactions2.Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate is defined by its molecular formula, C15H22N2O41. Unfortunately, the search results do not provide a detailed structural analysis of this compound.
Chemical Reactions Analysis
The specific chemical reactions involving Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate are not detailed in the search results. However, similar compounds are often involved in various organic reactions, including palladium-catalyzed Suzuki reactions2.Physical And Chemical Properties Analysis
Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate has a molecular weight of 294.35 g/mol1. The search results do not provide additional information on the physical and chemical properties of this compound.Scientific Research Applications
Synthesis of Enantiopure Azetidine-2-carboxylic Acids
Azetidine-2-carboxylic acids, analogs to Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate, have been synthesized for studying the influence of conformation on peptide activity. These azetidine derivatives serve as tools for investigating conformational effects in peptide-related research (Sajjadi & Lubell, 2008).
Development of Amide-Linked Ribonucleoside Dimers
In the study of nucleosides, tert-butyldimethylsilyl derivatives have been utilized to develop amide-linked dimers, which are key in the exploration of nucleoside analogs and their potential applications (Peterson et al., 1999).
Synthesis of Bifunctional Compounds
Tert-butyl azetidine derivatives have been synthesized as bifunctional compounds. These compounds provide a basis for further selective derivation, exploring chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Characterization of Schiff Base Compounds
Tert-butyl azetidine derivatives have been used in the synthesis and characterization of Schiff base compounds. These studies include spectroscopic methods and X-ray crystallographic analysis, contributing to the understanding of molecular structures and intramolecular hydrogen bonding (Çolak et al., 2021).
Synthesis of Dipeptide Nitroanilides
In peptide chemistry, tert-butyl azetidine derivatives have been used in the synthesis of dipeptide nitroanilides, extending to non-proteinogenic amino acids. This research contributes to the development of novel peptides and understanding their properties (Schutkowski et al., 2009).
Synthesis of Difluoromethylated Quinazolic Acid Derivatives
Tert-butyl azetidine derivatives have been utilized in the synthesis of difluoromethylated quinazolic acid derivatives. This process involves intramolecular defluorinative cyclization, highlighting its potential as a building block for cyclic amino acids (Hao et al., 2000).
Safety And Hazards
The safety and hazards associated with Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate are not detailed in the search results. As with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions for research involving Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate are not specified in the search results. However, given its use in research, it’s likely that future studies will continue to explore its properties and potential applications.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(18)17-8-11(9-17)20-12-6-5-10(16)7-13(12)19-4/h5-7,11H,8-9,16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWSZTNZWXEFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676471 | |
Record name | tert-Butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate | |
CAS RN |
960401-42-7 | |
Record name | tert-Butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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